molecular formula C20H28O3 B1265029 Crassumolide A

Crassumolide A

Cat. No.: B1265029
M. Wt: 316.4 g/mol
InChI Key: BIDNFRVXQJTBCI-XXYAPWOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crassumolide A is a cembrane diterpenoid isolated from the soft coral Lobophytum crassum and shown to have anti-inflammatory and antineoplastic activity. It has a role as an anti-inflammatory agent, an antineoplastic agent and a coral metabolite. It is a cembrane diterpenoid, a gamma-lactone and a secondary alcohol.

Scientific Research Applications

Cytotoxic and Anti-inflammatory Properties

  • Crassumolide A, derived from the soft coral Lobophytum crassum, has demonstrated cytotoxicity towards Ca9-22 cancer cells and the ability to inhibit the accumulation of pro-inflammatory proteins iNOS and COX-2 (Chao et al., 2008).

Impact on Cell Division and Intracellular pH

  • Crassolide from Lobophytum crassum has been shown to inhibit cell cleavage in sea urchin eggs without affecting fertilization. It increases the intracellular pH of fertilized eggs, suggesting a potential for use in short-term toxicological studies (Pesando et al., 1991).

Anticancer Effects via ER Stress Pathways

  • In a study on human non-small-cell lung cancer (NSCLC) cells, crassolide was found to induce G2/M cell cycle arrest, apoptosis, and autophagy through ROS accumulation and activation of ER stress pathways, suggesting its potential as a targeted cancer therapy (Lai et al., 2022).

Biostimulant Effects in Agriculture

  • Extracts from Sargassum crassifolium have shown potential as biostimulants, improving the growth and yield of soybean plants (Noli & Azwar, 2021).

Anti-angiogenic Properties

  • Compounds from Croton crassifolius exhibit anti-angiogenic activity, which has implications for cancer treatment, as it affects multiple molecular targets related to angiogenesis (Huang et al., 2015).

Anti-inflammatory Effects

  • The ethanol extract of Croton crassifolius has been shown to have peripheral anti-nociceptive and anti-inflammatory effects, supporting its traditional use in treating pain and inflammation (Zhao et al., 2012).

Gastroprotective Activity

  • Mulinum crassifolium extract has demonstrated a gastroprotective effect, supporting its traditional use in treating ulcers and other stomach ailments (Areche et al., 2019).

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(3aR,5E,9E,12S,13E,15aS)-12-hydroxy-6,10,14-trimethyl-3-methylidene-3a,4,7,8,11,12,15,15a-octahydrocyclotetradeca[b]furan-2-one

InChI

InChI=1S/C20H28O3/c1-13-6-5-7-14(2)10-17(21)11-15(3)12-19-18(9-8-13)16(4)20(22)23-19/h7-8,11,17-19,21H,4-6,9-10,12H2,1-3H3/b13-8+,14-7+,15-11+/t17-,18+,19-/m0/s1

InChI Key

BIDNFRVXQJTBCI-XXYAPWOQSA-N

Isomeric SMILES

C/C/1=C\C[C@H]2[C@H](C/C(=C/[C@H](C/C(=C/CC1)/C)O)/C)OC(=O)C2=C

Canonical SMILES

CC1=CCC2C(CC(=CC(CC(=CCC1)C)O)C)OC(=O)C2=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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